(2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride
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Overview
Description
(2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of an amino group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,3-dimethylbutan-2-one.
Amination: The precursor undergoes amination to introduce the amino group at the desired position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-methylbutanamide hydrochloride
- (2R)-2-amino-2-methylbutanamide hydrochloride
- (2R)-2-amino-3,3-dimethylbutanamide hydrochloride
Uniqueness
(2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride is unique due to its specific stereochemistry and the presence of the trimethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2276665-28-0 |
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Molecular Formula |
C7H17ClN2O |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
(2R)-2-amino-N,3,3-trimethylbutanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H/t5-;/m0./s1 |
InChI Key |
MKINSHAGISCSSV-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)NC)N.Cl |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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